molecular formula C17H19FN2O4S2 B2756375 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide CAS No. 941882-72-0

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Cat. No.: B2756375
CAS No.: 941882-72-0
M. Wt: 398.47
InChI Key: KJOYHVGJMQHMOK-UHFFFAOYSA-N
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Description

N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group at position 1 and an ethanesulfonamide moiety at position 4. The 4-fluorophenylsulfonyl group likely enhances metabolic stability and target binding, while the ethanesulfonamide moiety may influence solubility and pharmacokinetics.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)19-15-7-10-17-13(12-15)4-3-11-20(17)26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOYHVGJMQHMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be introduced via a sulfonylation reaction using a fluorophenyl sulfonyl chloride reagent.

    Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group can be attached through a nucleophilic substitution reaction using ethanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The target compound shares structural homology with several sulfonamide- and tetrahydroquinoline-based derivatives (Table 1). Key differences lie in substituents on the tetrahydroquinoline core and the sulfonamide/amide groups:

Compound Name Core Structure R₁ (Position 1) R₂ (Position 6) Evidence Source
N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide (Target) Tetrahydroquinoline 4-Fluorophenylsulfonyl Ethanesulfonamide -
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide Tetrahydroquinoline 4-Fluorophenylsulfonyl 3-Chlorobenzamide
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline Trifluoroacetyl 4-(2-Cyclopropylethyl)-2-fluorophenyl
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride Tetrahydroquinoline Piperidin-4-yl Thiophene-2-carboximidamide

Key Observations :

  • The 4-fluorophenylsulfonyl group is conserved in the target compound and the benzamide analog (), suggesting its importance in target interactions .

Key Observations :

  • Yields for tetrahydroquinoline analogs range from 60–73%, with HPLC purity >95% . The target compound likely requires similar optimization for scalability.
  • Salt formation (e.g., dihydrochloride in ) improves solubility and crystallinity, a strategy applicable to the target compound .

Physical and Chemical Properties

Melting points and spectroscopic data for analogs highlight substituent effects (Table 3):

Compound Name Melting Point (°C) Characterization Methods Evidence Source
N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 132–230 ¹H/¹³C NMR, MS, TLC
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide Not reported NMR, HRMS
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride Not reported ¹H/¹³C/¹⁹F NMR, MS

Key Observations :

  • Melting points correlate with substituent polarity; sulfonamide derivatives (e.g., ) exhibit higher melting points than carboximidamides .
  • The 4-fluorophenylsulfonyl group likely increases thermal stability compared to non-fluorinated analogs .

Inference for Target Compound :

  • The 4-fluorophenylsulfonyl group may enhance NOS or kinase inhibition, while the ethanesulfonamide could improve solubility for in vivo efficacy.

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN2O3SC_{23}H_{21}FN_2O_3S, with a molecular weight of 424.5 g/mol. The compound features a tetrahydroquinoline core substituted with a fluorophenylsulfonyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable tetrahydroquinoline derivative. The sulfonamide linkage is formed through a nucleophilic substitution reaction, yielding the desired product in moderate to high yields.

Antimicrobial Activity

Research has demonstrated that compounds featuring the 4-fluorophenylsulfonyl moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various gram-positive bacteria and fungi. The presence of the fluorophenyl group enhances the interaction with microbial targets, leading to increased potency .

Cholinesterase Inhibition

Studies on related compounds indicate that tetrahydroquinoline derivatives can act as cholinesterase inhibitors. These compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The most active derivatives showed IC50 values comparable to established inhibitors like tacrine .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring and the sulfonamide group significantly affect biological activity. For example:

  • Fluorine Substitution : The presence of fluorine at specific positions on the phenyl ring has been linked to enhanced antimicrobial activity.
  • Sulfonamide Linkage : This functional group is essential for the interaction with biological targets such as enzymes involved in neurotransmission and microbial metabolism.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of tetrahydroquinoline against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cholinesterase Inhibition : In a comparative study of various sulfonamide derivatives, compounds with a tetrahydroquinoline backbone showed promising results in inhibiting AChE and BuChE. The best-performing compounds had selectivity ratios indicating potential for therapeutic use in cognitive disorders .

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